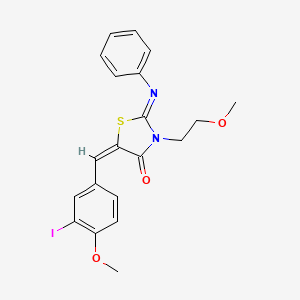![molecular formula C20H25NO4 B10896706 [5-[(4-Tert-butylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone](/img/structure/B10896706.png)
[5-[(4-Tert-butylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-[(4-Tert-butylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone: is a complex organic compound featuring a furan ring, a morpholine moiety, and a tert-butylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(4-Tert-butylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.
Attachment of the Tert-butylphenoxy Group: This step involves the reaction of a tert-butylphenol derivative with a suitable furan intermediate. Common reagents include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Incorporation of the Morpholine Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furan-2,5-diones.
Reduction: Reduction of the furan ring can yield tetrahydrofuran derivatives.
Substitution: The phenoxy and morpholine groups can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furan-2,5-diones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted phenoxy and morpholine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [5-[(4-Tert-butylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound may exhibit biological activity, potentially serving as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the morpholine moiety is particularly interesting, as morpholine derivatives are known to exhibit a range of biological activities.
Industry
In the materials science field, this compound could be used in the synthesis of advanced materials, such as polymers and resins, due to its ability to undergo various chemical reactions and form stable structures.
Mechanism of Action
The mechanism of action of [5-[(4-Tert-butylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The furan ring and morpholine moiety could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
[5-[(4-Tert-butylphenoxy)methyl]furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a morpholine moiety.
[5-[(4-Tert-butylphenoxy)methyl]furan-2-yl]methylamine: Contains an amine group instead of a morpholine moiety.
Uniqueness
The combination of the furan ring, tert-butylphenoxy group, and morpholine moiety in [5-[(4-Tert-butylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone is unique, providing a distinct set of chemical properties and potential applications. This compound’s structure allows for versatile chemical modifications, making it a valuable tool in various fields of research and industry.
Properties
Molecular Formula |
C20H25NO4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H25NO4/c1-20(2,3)15-4-6-16(7-5-15)24-14-17-8-9-18(25-17)19(22)21-10-12-23-13-11-21/h4-9H,10-14H2,1-3H3 |
InChI Key |
REXHSFNLVZFXQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10896632.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B10896644.png)
![4-{[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896646.png)
![5-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10896648.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10896653.png)
![2-amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10896655.png)
![2-(1-Adamantylmethyl)-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide](/img/structure/B10896659.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide](/img/structure/B10896669.png)
![4-{[(E)-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896671.png)
![3-[(1E)-2-cyano-3-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-3-oxoprop-1-en-1-yl]phenyl 4-chlorobenzoate](/img/structure/B10896674.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B10896678.png)
![2-{3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10896680.png)

